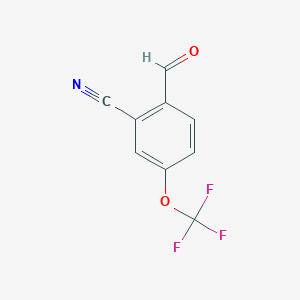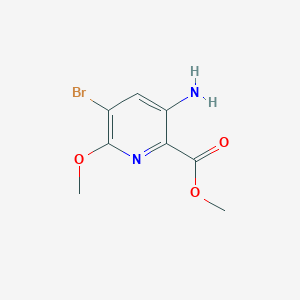
Methyl 3-amino-5-bromo-6-methoxypicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-5-bromo-6-methoxypicolinate is a chemical compound with the molecular formula C8H8BrN2O3 It is a derivative of picolinic acid and contains functional groups such as an amino group, a bromine atom, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-bromo-6-methoxypicolinate typically involves the bromination of a picolinic acid derivative followed by the introduction of an amino group and a methoxy group. One common method involves the following steps:
Bromination: The starting material, such as 3-methoxypicolinic acid, is brominated using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-5-bromo-6-methoxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of primary amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, thiols, or alkoxides in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Hydrolysis: Carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 3-amino-5-bromo-6-methoxypicolinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-5-bromo-6-methoxypicolinate depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups such as the amino and bromine atoms allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-bromo-3-methoxypicolinate
- Methyl 5-bromo-6-methoxypicolinate
- Methyl 5-bromo-3-fluoropicolinate
Uniqueness
Methyl 3-amino-5-bromo-6-methoxypicolinate is unique due to the presence of both an amino group and a methoxy group on the picolinic acid backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H9BrN2O3 |
|---|---|
Peso molecular |
261.07 g/mol |
Nombre IUPAC |
methyl 3-amino-5-bromo-6-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H9BrN2O3/c1-13-7-4(9)3-5(10)6(11-7)8(12)14-2/h3H,10H2,1-2H3 |
Clave InChI |
FFKQHLWEESTYRB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=N1)C(=O)OC)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


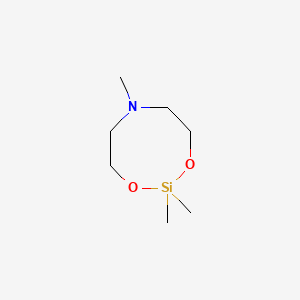
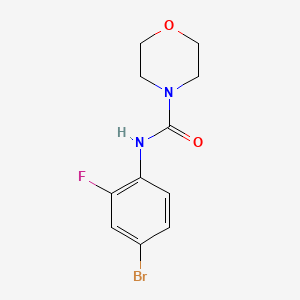

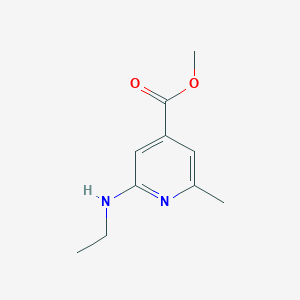
![tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939125.png)
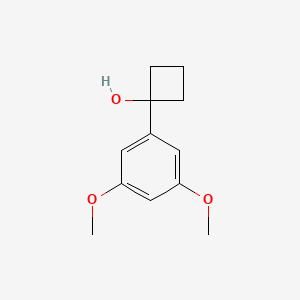
![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)

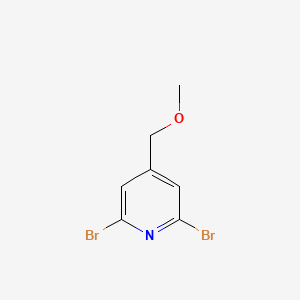
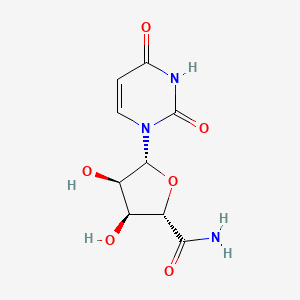
![n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)


